2,4-Dichloroquinoline-3-carbonitrile
Overview
Description
2,4-Dichloroquinoline-3-carbonitrile (CAS# 69875-54-3) is a useful research chemical compound . It has a molecular weight of 223.06 and a molecular formula of C10H4Cl2N2 .
Synthesis Analysis
The synthesis of 2,4-Dichloroquinoline-3-carbonitrile involves nucleophilic substitution with different nucleophiles . For instance, one method involves the reaction of the compound with ammonium acetate in acetic acid at 140°C for 4 hours .Molecular Structure Analysis
The InChI code for 2,4-Dichloroquinoline-3-carbonitrile is1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8 (6)14-10 (12)7 (9)5-13/h1-4H
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The compound undergoes various chemical reactions. For example, it can react with thiolate anions to form thio ethers . It can also undergo acid hydrolysis to form 4-quinolinones .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.49 .Scientific Research Applications
Synthesis of Polyfunctionally Substituted Pyrazoloquinolines
2,4-Dichloroquinoline-3-carbonitrile is used in the synthesis of various polyfunctionally substituted pyrazoloquinolines. These compounds are synthesized through reactions involving 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine and subsequent acid hydrolysis and alkylation steps. The resulting pyrazoloquinolines have potential applications in medicinal chemistry and drug discovery (Mekheimer et al., 2008).
Chemical Reactions and Derivatives
The compound serves as a key precursor in various chemical reactions, leading to the formation of chloroquinoline-3-carbonitrile derivatives. These reactions include substitutions at the chloro and cyano groups, playing a crucial role in producing biologically active compounds. The versatility in reactions underscores its importance in synthetic organic chemistry (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Studies have investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those derived from 2,4-dichloroquinoline-3-carbonitrile. Such research is critical in materials science, particularly for the development of efficient multifunctional materials for electronic applications (Irfan et al., 2020).
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 2,4-dichloroquinoline-3-carbonitrile with various nucleophiles result in the formation of novel substituted quinolines. These reactions and the resulting products have implications in the synthesis of compounds with potential pharmacological properties (Mekheimer & Kappe, 1998).
Corrosion Inhibition
Certain quinoline derivatives, including those derived from 2,4-dichloroquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. These compounds are potential candidates for protecting metals against corrosion, a significant problem in industrial applications (Erdoğan et al., 2017).
Fused Quinoline Heterocycles and Novel Derivatives
The compound is used in the synthesis of fused quinoline heterocycles and novel derivatives. These derivatives have potential applications in the development of new materials and molecules with unique properties (Mekheimer et al., 2003).
Safety And Hazards
The compound is considered hazardous. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers The compound has been discussed in several papers. For instance, a paper published in Heterocyclic Communications in 1998 discussed the nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with different nucleophiles . Another paper published in 2021 discussed the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs .
properties
IUPAC Name |
2,4-dichloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSRDZZLIOHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382861 | |
Record name | 2,4-dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinoline-3-carbonitrile | |
CAS RN |
69875-54-3 | |
Record name | 2,4-dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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